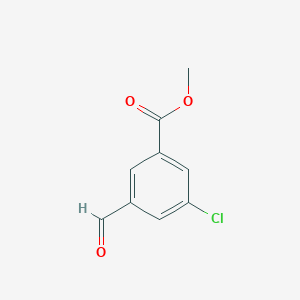

Methyl 3-chloro-5-formylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-chloro-5-formylbenzoate” is a chemical compound with the molecular formula C9H7ClO3 . It has a molecular weight of 198.61 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of “Methyl 3-chloro-5-formylbenzoate” involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts . The reaction occurs in a solvent in one step, starting from benzoyl chloride and paraformaldehyde . This synthetic method is simple, easy to control, and highly safe .Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-5-formylbenzoate” is 1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 . The InChI key is JUCIYUKIAAFMJA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-formylbenzoate” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

1. Synthesis of Phthalide-Fused Indoline Derivatives

Methyl 3-chloro-5-formylbenzoate has been utilized in the synthesis of phthalide-fused indoline derivatives, which exhibit selective and sensitive binding for Sn2+ metal cations. This synthesis was performed under solvent-free domestic microwave irradiation, resulting in a compound with a binding constant (Ka) of 1.07×10^4 M^−1 for Sn2+ (Wong et al., 2018).

2. Synthesis of Photosensitizers

The chemical has been used in the synthesis of 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin, a photosensitizer. This synthesis involves a series of reactions starting from methyl 4-formylbenzoate and resulting in a compound with potential applications in medical imaging and therapy (Diao Jun-lin et al., 2011).

3. Development of Crown Ethers

Methyl 3-chloro-5-formylbenzoate is a key component in the optimization of the synthesis of crown ethers, specifically bis(m-phenylene)-32-crown-10. This optimization led to improved yields of the crown ether, highlighting the compound's role in the development of these important macrocyclic compounds (Gibson & Nagvekar, 1997).

4. Anticancer Agent Synthesis

Methyl 3-chloro-5-formylbenzoate is also involved in the synthesis of triphenylstannyl 4-((arylimino)methyl)benzoates, compounds that have shown potent and selective cytotoxicity against human cervical and breast cancer cells. These compounds exhibit enhanced cytotoxic efficacy compared to cisplatin, suggesting their potential as effective anticancer agents (Basu Baul et al., 2017).

5. NMR Spectroscopy Analysis

In the field of nuclear magnetic resonance (NMR) spectroscopy, methyl 3-chloro-5-formylbenzoate has been used to synthesize novel 1H-1,2,4-triazol-5-one derivatives. These derivatives were studied using GIAO NMR calculations, highlighting the compound's role in advancing NMR spectroscopy techniques (Yüksek et al., 2005).

6. Crystal Structure Analysis

The compound has been instrumental in crystal structure and DFT studies, specifically in analyzing the molecular structure of derivatives of methyl 3-chloro-5-formylbenzoate. These studies contribute to a deeper understanding of molecular interactions and properties (Sapari et al., 2019).

Safety and Hazards

“Methyl 3-chloro-5-formylbenzoate” is classified under the GHS07 hazard class . The signal word for this compound is "Warning" . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

methyl 3-chloro-5-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCIYUKIAAFMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-ethoxy-2-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2433127.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2433132.png)

![1-[(2-Methoxyanilino)methyl]indole-2,3-dione](/img/structure/B2433138.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2433140.png)

![3-(3-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2433142.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2433145.png)

![3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433146.png)